methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a pyrazole moiety, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate and introduce the sulfamoyl group through a sulfonation reaction. The pyrazole moiety can be introduced via a cyclization reaction involving hydrazine and an appropriate diketone. The final step often involves esterification to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent but often involve Lewis acids or bases as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole moiety can also play a role in binding to biological targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate
- Methyl 3-({2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate is unique due to the presence of the pyrazole moiety, which can confer distinct biological activities compared to similar compounds with imidazole or triazole groups. This uniqueness can be leveraged in the design of new drugs or materials with specific properties.
Properties
Molecular Formula |
C17H17N3O5S2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
methyl 3-[[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H17N3O5S2/c1-25-17(22)16-15(7-10-26-16)27(23,24)19-11-14(21)12-3-5-13(6-4-12)20-9-2-8-18-20/h2-10,14,19,21H,11H2,1H3 |
InChI Key |
LULHEBPSWHVPPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Origin of Product |
United States |
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